molecular formula C21H32O4 B14794156 3a,21-Dihydroxy-5a-pregnane-11,20-dione

3a,21-Dihydroxy-5a-pregnane-11,20-dione

Cat. No.: B14794156
M. Wt: 348.5 g/mol
InChI Key: XWYBFXIUISNTQG-LWHAIVEBSA-N
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Description

Alfadolone, also known as alphadolone, is a neuroactive steroid and general anesthetic. It is one of the components of the anesthetic drug mixture althesin, along with alfaxalone. Alfadolone is used for its hypnotic properties and is administered intravenously .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neuroactive steroids like alfadolone involves several steps, including the formation of the steroid nucleus and subsequent functionalization. The preparation methods for alfadolone typically involve the use of pregnane derivatives as starting materials. The process includes hydroxylation and oxidation reactions to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of alfadolone involves scaled-up methods that adhere to Good Manufacturing Practices (GMP). These methods ensure the consistent quality and purity of the compound. The production process includes rigorous quality control measures to monitor the chemical composition and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Alfadolone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving alfadolone include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving alfadolone include hydroxylated and oxidized derivatives. These products are often used as intermediates in the synthesis of other neuroactive steroids .

Scientific Research Applications

Alfadolone has several scientific research applications, including:

Mechanism of Action

Alfadolone exerts its effects by acting as a positive allosteric modulator of the GABA_A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedation and anesthesia. The compound binds to specific sites on the GABA_A receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action .

Comparison with Similar Compounds

Similar Compounds

    Alfaxalone: Another neuroactive steroid used as an anesthetic. It is often combined with alfadolone in anesthetic formulations.

    Propofol: A widely used intravenous anesthetic with a different mechanism of action.

    Etomidate: An intravenous anesthetic known for its minimal cardiovascular effects.

    Ketamine: An anesthetic with both sedative and analgesic properties

Uniqueness of Alfadolone

Alfadolone is unique due to its combination with alfaxalone in the anesthetic mixture althesin. This combination enhances the solubility and efficacy of the anesthetic formulation. Additionally, alfadolone’s specific interaction with the GABA_A receptor distinguishes it from other anesthetics, providing a unique profile of sedative and hypnotic effects .

Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(10S,13S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,19?,20-,21-/m0/s1

InChI Key

XWYBFXIUISNTQG-LWHAIVEBSA-N

Isomeric SMILES

C[C@]12CCC(CC1CCC3C2C(=O)C[C@]4(C3CCC4C(=O)CO)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O

Origin of Product

United States

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